8-(Benciloxi)guanosina

Descripción general

Descripción

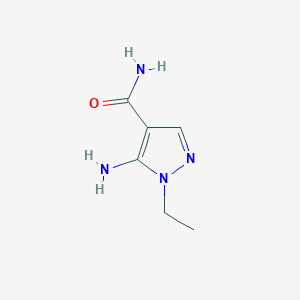

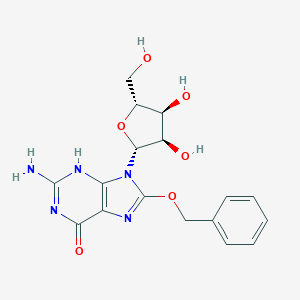

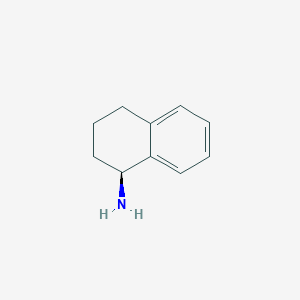

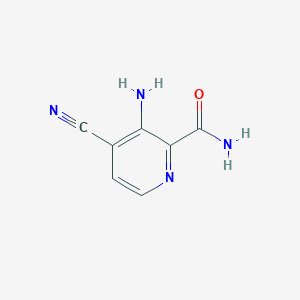

8-(Benzyloxy)guanosine is a modified nucleoside derivative where a benzyloxy group is introduced at the 8th position of the guanine base in guanosine. This modification is significant because it can alter the physicochemical and biological properties of nucleic acids. The presence of bulky substituents like the benzyloxy group at the 8th position is known to influence the conformation of the N-glycoside bond, which can have implications for the structure and function of RNA and DNA molecules .

Synthesis Analysis

The synthesis of 8-substituted guanosine derivatives, including 8-(benzyloxy)guanosine, involves chemical modifications to the guanine base. While the specific synthesis of 8-(benzyloxy)guanosine is not detailed in the provided papers, similar compounds have been synthesized and incorporated into oligonucleotides for various studies. For instance, 8-substituted guanosine derivatives have been synthesized to investigate their potential as inducers of differentiation in erythroleukemia cells . Additionally, the synthesis of a guanosine derivative with a photoswitching property, 8-styryl-2'-deoxyguanosine, has been reported, which demonstrates the feasibility of synthesizing 8-substituted guanosine analogs .

Molecular Structure Analysis

The molecular structure of 8-(benzyloxy)guanosine is characterized by the presence of a benzyloxy group attached to the 8th carbon of the guanine base. This modification can induce a syn conformation of the N-glycoside bond, which is different from the anti conformation typically found in Watson-Crick base pairing in RNA. The syn conformation can have significant effects on the nucleic acid's structure, as seen in the crystal structure analysis of a related compound, 8-(8-guanosyl)guanosine, which also adopts a syn conformation .

Chemical Reactions Analysis

The introduction of the benzyloxy group at the 8th position of guanosine can affect the chemical reactivity of the nucleoside. For example, the electron-donating nature of the methoxy and benzyloxy substituents has been shown to decrease the rate of depurination in monomers, which suggests that 8-(benzyloxy)guanosine could have enhanced stability against depurination . Additionally, the reactivity of guanosine derivatives with electrophiles has been studied, as seen in the reaction of guanosine with a carcinogenic electrophile, resulting in substitution at the 8th position .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(benzyloxy)guanosine are influenced by the benzyloxy substituent. The modified nucleoside has been shown to decrease the thermodynamic stability of RNA duplexes when incorporated into oligoribonucleotides. This decrease in stability is attributed to the bulky substituent disrupting the natural base pairing and stacking interactions within the RNA duplex . Furthermore, the presence of 8-substituted guanosine derivatives has been observed to decrease mismatch discrimination, which could have implications for the fidelity of nucleic acid interactions .

Aplicaciones Científicas De Investigación

Investigación de la estructura del ácido nucleico

La 8-(Benciloxi)guanosina se puede incorporar en oligorribonucleótidos para estudiar la influencia en la estabilidad termodinámica de los dúplex de ARN. Se sabe que este análogo modificado de nucleobases adopta una conformación syn del enlace N-glucosídico, lo cual es significativo para comprender la estructura e interacciones entre los ácidos nucleicos y las proteínas .

Estudios de estabilidad termodinámica

La introducción de this compound en hebras de ARN disminuye significativamente la estabilidad termodinámica de los dúplex de ARN. Esta propiedad es crucial para los investigadores que buscan manipular las estructuras de ARN para diversas aplicaciones, incluido el desarrollo de nuevos agentes terapéuticos .

Discriminación de desajuste en ARN

Se ha demostrado que la presencia de this compound en ARN disminuye la discriminación de desajuste. Este hallazgo es particularmente relevante en el campo de la investigación genética y el diagnóstico, donde el emparejamiento preciso de bases es crítico .

Modificación de la propiedad fisicoquímica

Al sustituir la guanosina por this compound, los científicos pueden cambiar las propiedades fisicoquímicas y biológicas del ADN o ARN. Esta modificación puede servir como una herramienta poderosa para diversas aplicaciones bioquímicas, incluido el diseño de sensores basados en ácidos nucleicos .

Estabilidad del enlace N-glucosídico

Los grupos donantes de electrones en this compound, como los sustituyentes metoxi y benciloxi, disminuyen la velocidad de despurinación en los monómeros. Evaluar la estabilidad del enlace N-glucosídico es esencial para las aplicaciones que requieren una estabilidad prolongada de las moléculas de ácidos nucleicos .

Análisis espectral de dicroísmo circular

Los dúplex de ARN modificados que contienen this compound exhiben patrones de espectros de dicroísmo circular típicos de la geometría A-RNA. Esta aplicación es importante para el análisis de la conformación del ARN y puede ayudar en el desarrollo de fármacos basados en ARN .

Mecanismo De Acción

Target of Action

8-(Benzyloxy)guanosine is a derivative of guanosine, a purine nucleoside. Guanosine and its derivatives are known to interact with several targets, including G-proteins and adenosine receptors . In the central nervous system (CNS), guanosine acts as a neuromodulator, mediating several cellular processes, including cell growth, differentiation, and survival .

Mode of Action

Guanosine and its derivatives are known to exert their effects through various intracellular signaling pathways . For instance, the effect of guanosine on cell proliferation is dependent on the increase in cyclic AMP (cAMP) levels . Guanosine also interacts with adenosine receptors, which are composed of four different G-protein-coupled receptors (GPCRs) .

Biochemical Pathways

Guanosine and its derivatives are involved in several biochemical pathways. They are necessary for the maintenance of important intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .

Pharmacokinetics

It’s known that guanosine derivatives containing bulky substituents at the 8 position, like 8-(benzyloxy)guanosine, are known to adopt a syn conformation of the n-glycoside bond . This conformation might influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Guanosine has been shown to exert protective effects in several models of neurotoxicity or neurological disorders . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . Guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function .

Action Environment

The action of 8-(Benzyloxy)guanosine, like other guanosine derivatives, can be influenced by various environmental factors. For instance, the presence of 8-substituted guanosine derivatives significantly decreased the thermodynamic stability of RNA duplexes . Moreover, the presence of these derivatives decreased mismatch discrimination . These findings suggest that the cellular environment and conditions can influence the action, efficacy, and stability of 8-(Benzyloxy)guanosine.

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSGUQLXDMZREX-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)